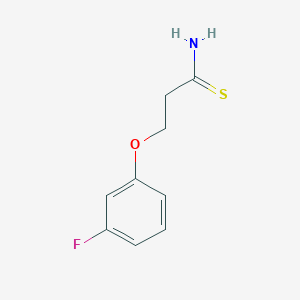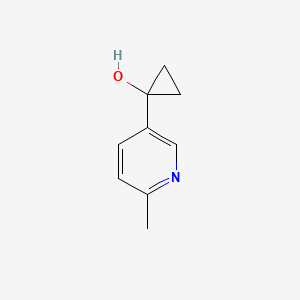![molecular formula C11H15NO B13595995 [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol is an organic compound with a unique structure that includes an indane backbone substituted with a methylamino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol typically involves the following steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where an aldehyde or ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where formaldehyde reacts with the indane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the methylamino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the indane backbone provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
[6-(amino)-2,3-dihydro-1H-inden-5-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of both the methylamino and hydroxymethyl groups in [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-9-4-2-3-8(9)5-10(11)7-13/h5-6,12-13H,2-4,7H2,1H3 |
InChIキー |
HZGVWCMQDOKHMV-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C2CCCC2=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)




![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)


